molecular formula C18H16N6O B2616077 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2616077
M. Wt: 332.4 g/mol
InChI Key: FOSVTXOHOZNSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic molecules. These bicyclic scaffolds are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure comprises a triazole ring fused with a pyrimidine core, substituted at position 5 with a methyl group, position 7 with a phenyl ring, and position 6 with a carboxamide linked to pyridin-2-yl. This substitution pattern enhances its bioavailability and target-binding affinity, particularly in oncology applications .

Properties

IUPAC Name

5-methyl-7-phenyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-9-5-6-10-19-14)16(13-7-3-2-4-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,19,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSVTXOHOZNSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds, such as 1,2,4-triazolo derivatives, are known to interact with their targets through specific interactions with different target receptors. This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways could contribute to the compound’s overall pharmacological profile.

Pharmacokinetics

Similar compounds, such as 1,2,4-triazolo derivatives, have been synthesized and their pharmacokinetic properties have been studied. These studies could provide insights into the potential ADME properties of the compound.

Biological Activity

5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of the compound is C25H21FN6O2, with a molecular weight of 456.481 g/mol. The structure features a triazole ring fused to a pyrimidine moiety, which is known for its biological significance.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antiviral Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. Specifically, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promise in disrupting RNA-dependent RNA polymerase (RdRP) interactions. For instance, modifications in the phenyl ring structure have enhanced binding affinity and solubility, contributing to improved antiviral efficacy .

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In vitro studies revealed that certain derivatives effectively suppressed COX-2 activity with IC50 values indicating potent inhibition . This suggests that modifications to the triazolo[1,5-a]pyrimidine core could lead to compounds with enhanced anti-inflammatory activity.

Study 1: Antiviral Efficacy

A study published in Organic & Biomolecular Chemistry explored various synthesized derivatives of triazolo[1,5-a]pyrimidines. The researchers evaluated their ability to inhibit influenza virus replication. The results indicated that certain compounds significantly reduced viral load in infected cell cultures, demonstrating their potential as antiviral agents .

Study 2: Anti-inflammatory Activity

Another study focused on the synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives for their anti-inflammatory properties. The results showed that specific modifications to the compound structure led to enhanced COX-2 inhibition compared to standard anti-inflammatory drugs. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .

Research Findings Summary Table

Activity TypeCompound VariantsKey FindingsReference
AntiviralTriazolo[1,5-a]pyrimidinesSignificant reduction in viral load
Anti-inflammatoryCOX-inhibiting derivativesPotent suppression of COX-2 activity

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological areas:

Antimicrobial Activity : Research indicates that derivatives of triazolopyrimidine compounds exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. The structural features of 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties : Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound’s mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, its structural similarity to purines and pyrimidines allows it to interfere with nucleic acid synthesis in cancer cells .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. The mechanism likely involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines .

Synthesis and Structural Characteristics

The synthesis of 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole and pyrimidine rings through cyclocondensation reactions.
  • Introduction of the phenyl and pyridine substituents to enhance biological activity.

The compound's molecular formula is C18H18N4O, with a molecular weight of approximately 306.37 g/mol. Its unique structural features contribute to its reactivity and interaction with biological targets .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of this compound in various biological assays:

In vitro Studies : Laboratory experiments have demonstrated that 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant inhibitory activity against several cancer cell lines. For example, studies showed a dose-dependent reduction in cell viability in breast cancer models when treated with this compound .

In vivo Studies : Animal model studies have further confirmed its potential as an anti-cancer agent. Administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to controls .

Chemical Reactions Analysis

1.1. Cyclization and Coupling

A common approach involves 3,5-diaminotriazole and benzaldehyde as starting materials. These react under reflux conditions in solvents like dimethylformamide (DMF) to form the triazolopyrimidine core. Subsequent functionalization introduces the pyridin-2-yl group via coupling reactions using carbonyl chlorides (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride) .

1.2. Reaction Conditions

  • Temperature : Reflux conditions (e.g., 120–150°C).

  • Catalysts : Acidic or basic catalysts (e.g., HCl, pyridine).

  • Purification : High-performance liquid chromatography (HPLC) or column chromatography.

Functional Group Reactivity

The compound’s reactivity stems from its carboxamide group , pyridyl substituent , and aromatic heterocycle .

2.1. Carboxamide Group

  • Hydrolysis : Converts to a carboxylic acid or amine under acidic/basic conditions.

  • Amide Coupling : Reacts with amines or alcohols to form new amides or esters .

2.2. Pyridyl Substituent

  • Nucleophilic Aromatic Substitution : Activated positions (e.g., ortho/para to nitrogen) react with nucleophiles like azide or hydroxylamine.

  • Coordination Chemistry : Pyridyl nitrogen can act as a ligand for metal complexes.

2.3. Triazolopyrimidine Core

  • Cyclization : Participates in annulation reactions to form larger heterocycles .

  • Substitution : Electrophilic aromatic substitution at positions adjacent to nitrogen atoms.

3.1. Formation of Intermediates

In coupling reactions, carbonyl chlorides react with amines (e.g., pyridin-2-ylamine) via nucleophilic acyl substitution . The mechanism involves:

  • Nucleophilic Attack : The amine attacks the carbonyl carbon.

  • Elimination : Release of chloride forms the amide bond .

3.2. Role of Catalysts

  • Acid Catalysis : Facilitates cyclization by protonating intermediates.

  • Base Catalysis : Deprotonates nucleophiles to enhance reactivity.

4.1. Biological Target Modulation

  • Enzyme Inhibition : Interacts with FAD-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis) .

  • Antiviral Agents : Derivatives target influenza A virus polymerase (PA-PB1 interface) .

4.2. Structural Derivatization

  • Substitution : Introduction of alkyl, aryl, or heteroaryl groups at the pyridyl or phenyl positions .

  • Oxidation/Reduction : Functionalization of the carboxamide group (e.g., to nitriles or alcohols).

Reaction Monitoring Techniques

  • Nuclear Magnetic Resonance (NMR) : Confirms product formation and structural integrity.

  • Mass Spectrometry (MS) : Verifies molecular weight and purity.

  • HPLC : Quantifies yields and isolates intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogues

The pharmacological and physicochemical properties of this compound are influenced by substituent variations on the pyrimidine core, phenyl ring, and carboxamide side chain. Below is a systematic comparison with key analogues:

Key Observations:
  • Substituent Impact : The presence of electron-donating groups (e.g., methoxy on phenyl at position 7) enhances cytotoxicity, as seen in compound 5t . Conversely, bromine substitution (compound 5k ) reduces activity, likely due to steric hindrance .
  • Synthetic Efficiency : Yields for the target compound and its analogues range from 43–66% under optimized conditions (DMF, p-toluenesulfonic acid, 90°C) .

Pharmacological Activity Comparison

  • Anticancer Activity : The target compound shares a structural motif with 5t and 5l , both exhibiting IC50 values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cells. The pyridin-2-ylamide group in the target compound may improve kinase inhibition compared to aryl amides .
  • Anti-Tubercular Activity : Analogues like 52 (from ) feature pyridin-2-yl substituents but target mycobacterial growth, demonstrating the scaffold’s versatility .

Physicochemical Properties

  • Solubility : Higher methoxy substitution (e.g., 5t ) correlates with lower melting points (~250°C), suggesting improved solubility over brominated derivatives (e.g., 5k , mp ~280°C) .
  • Stability: The target compound’s pyridin-2-ylamide group may enhance metabolic stability compared to nitro- or amino-substituted analogues .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Position 7: Aryl groups with methoxy substituents (e.g., 3,4,5-trimethoxyphenyl) maximize cytotoxicity .
    • Position 6: Pyridin-2-ylamide enhances selectivity for kinase targets compared to bulkier aryl amides .
  • Synthetic Advancements : The one-pot multi-component method () is superior to traditional stepwise protocols (), reducing reaction steps and improving scalability .

[2] Qu RY et al., Mini Rev Med Chem (2018) .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of aminotriazole derivatives with keto esters and aromatic aldehydes. For example:

  • Route A : Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aromatic aldehydes in DMF, followed by methanol addition and crystallization .
  • Route B : Use tetramethylenediamine piperidine (TMDP) as a catalyst in ethanol/water (1:1 v/v) to improve regioselectivity and reduce side products .
    Key Considerations :
  • TMDP enhances reaction efficiency but requires careful handling due to toxicity .
  • Solvent choice (DMF vs. ethanol/water) impacts reaction time and purity; DMF yields faster reactions but may require rigorous purification .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridinyl/phenyl groups) and carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and triazole/pyrimidine ring vibrations (1520–1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 533 in related analogs) and fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N ratios within ±0.4% of theoretical values .

Advanced: How can computational strategies predict the compound’s reactivity or pharmacological profile?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using PyMOL or AutoDock .
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate solubility, permeability, and toxicity profiles .

Advanced: What in vitro assays evaluate biological activity, and how should they be designed?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays with ATP concentrations optimized to physiological levels .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Basic: What are critical steps in purifying this compound for biological testing?

Methodological Answer:

  • Recrystallization : Use ethanol/water (1:1) to remove unreacted aldehydes; monitor via TLC (silica gel, UV 254 nm) .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane gradients for polar by-products .
  • Purity Check : Verify single-spot TLC and ≥95% HPLC purity before biological assays .

Advanced: How does the pyridin-2-yl substituent influence physicochemical properties?

Methodological Answer:

  • Solubility : The pyridinyl group increases water solubility via hydrogen bonding but may reduce lipid membrane permeability .
  • Bioactivity : Pyridinyl enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Stability : Monitor for hydrolysis under acidic conditions (pH <4) via accelerated stability testing (40°C/75% RH) .

Advanced: How to conduct SAR studies to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the phenyl ring .
  • Biological Testing : Compare IC50 values across analogs to identify critical substituents .
  • Statistical Analysis : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What solvent systems optimize recrystallization?

Methodological Answer:

  • Ethanol/Water (1:1) : Ideal for high-purity crystals; slow cooling (0.5°C/min) improves morphology .
  • Methanol : Rapid crystallization but may trap solvent impurities; use activated charcoal for decolorization .

Advanced: How to resolve contradictions in reaction yields between catalytic systems?

Methodological Answer:

  • Case Study : TMDP vs. piperidine: TMDP reduces side reactions but requires strict anhydrous conditions .
  • Troubleshooting : Monitor reaction progress via in situ IR to identify intermediates; adjust catalyst loading (5–10 mol%) .

Advanced: What strategies mitigate common by-products during synthesis?

Methodological Answer:

  • By-Product A (Uncyclized intermediates) : Extend reaction time (12–24 hrs) or increase temperature (80–100°C) .
  • By-Product B (Diastereomers) : Use chiral HPLC (Chiralpak AD-H column) for separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.